

literature review of 2,6-Dimethylbenzonitrile studies

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Compound of Interest

Compound Name: 2,6-Dimethylbenzonitrile

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An In-depth Technical Guide to **2,6-Dimethylbenzonitrile**: Synthesis, Properties, and Applications

Introduction

2,6-Dimethylbenzonitrile, also known by synonyms such as 2-Cyano-1,3-dimethylbenzene and 2-Cyano-m-xylene, is an aromatic nitrile compound of significant interest in organic synthesis.^{[1][2]} Its structure is characterized by a benzene ring substituted with a cyano group ($-C\equiv N$) and two methyl groups at the ortho positions (2 and 6).^[1] This specific arrangement of functional groups, particularly the sterically hindered nitrile, imparts unique chemical reactivity and physical properties, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.^[1] This guide provides a comprehensive overview of its synthesis, chemical behavior, key applications, and safety considerations for researchers and development professionals.

Caption: Chemical structure of **2,6-Dimethylbenzonitrile**.

Physicochemical and Spectroscopic Properties

2,6-Dimethylbenzonitrile typically appears as a white to beige or pale yellow crystalline powder or solid, depending on its purity and the ambient temperature.^{[1][3][4]} It exhibits low solubility in water but is readily soluble in common organic solvents like ethanol and acetone.^[1] Its stability under normal conditions makes it a robust reagent for various synthetic transformations.^[5]

Table 1: Physicochemical Properties of **2,6-Dimethylbenzonitrile**

Property	Value	Source(s)
CAS Number	6575-13-9	[1][2]
Molecular Formula	C ₉ H ₉ N	[1][6]
Molecular Weight	131.17 g/mol	[2]
Appearance	White to beige crystalline powder	[3][4]
Melting Point	88-91 °C	[4]
Boiling Point	93 °C @ 10 mmHg	[4]

| IUPAC Name | **2,6-dimethylbenzonitrile** |[2][3] |

Spectroscopic analysis is crucial for the identification and quality control of **2,6-Dimethylbenzonitrile**. Key spectral data have been well-documented in various databases.

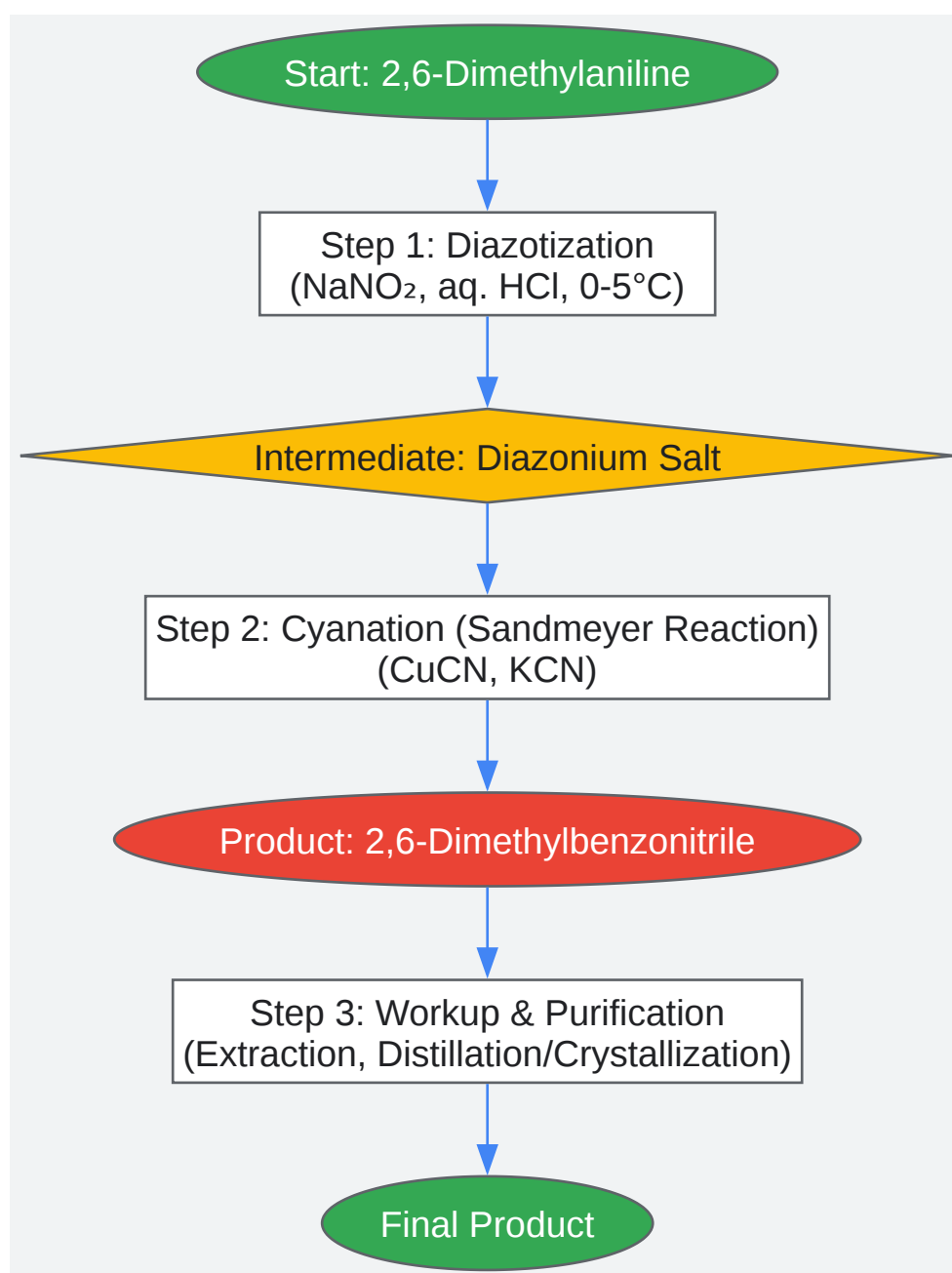
Table 2: Spectroscopic Data Summary

Technique	Key Features and References
¹ H NMR	Data available from ChemicalBook.[7]
¹³ C NMR	Spectrum available in the SpringerMaterials database.[2]
IR Spectroscopy	The NIST WebBook provides IR spectral data, showing characteristic nitrile and aromatic C-H stretches.[6][8]
Mass Spectrometry	Electron ionization mass spectrum is available via the NIST Chemistry WebBook.[6]

| UV/Visible | λ_{max} reported at 231 nm in Ethanol.[4] |

Synthesis of 2,6-Dimethylbenzonitrile

A reliable and frequently cited method for the synthesis of **2,6-Dimethylbenzonitrile** involves a Sandmeyer-type reaction starting from 2,6-dimethylaniline.[9] This classic transformation provides a robust pathway from a readily available starting material to the desired nitrile.



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Caption: Experimental workflow for the synthesis of **2,6-Dimethylbenzonitrile**.

Experimental Protocol: Synthesis via Diazotization-Cyanation

This protocol is based on the established conversion of 2,6-dimethylaniline to its diazonium salt, followed by treatment with a cyanide source.^[9]

Materials:

- 2,6-Dimethylaniline
- Sodium nitrite (NaNO_2)
- Concentrated Hydrochloric Acid (HCl)
- Copper(I) cyanide (CuCN)
- Potassium cyanide (KCN)
- Ice
- Diethyl ether or other suitable extraction solvent
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

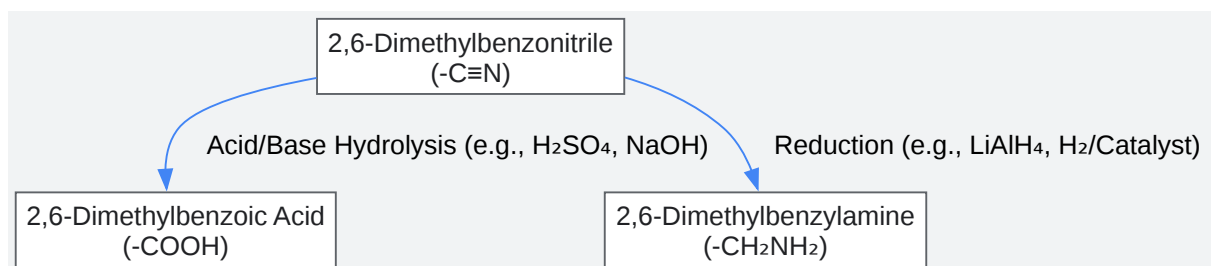
- Diazotization:
 - In a flask equipped with a mechanical stirrer and thermometer, dissolve 2,6-dimethylaniline in aqueous HCl .
 - Cool the mixture to 0-5 °C in an ice-salt bath.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. Stir vigorously during the addition.
 - Continue stirring for an additional 15-20 minutes after the addition is complete to ensure full formation of the diazonium salt.

- Sandmeyer Reaction (Cyanation):
 - In a separate, larger reaction vessel, prepare a solution of copper(I) cyanide and potassium cyanide in water. Cool this solution in an ice bath.
 - Slowly and carefully add the cold diazonium salt solution from Step 1 to the cyanide solution. Vigorous gas evolution (N_2) will occur. Control the rate of addition to manage the effervescence.
 - After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for about one hour to ensure the reaction goes to completion.
- Workup and Purification:
 - Cool the reaction mixture to room temperature.
 - Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether (perform extraction 3 times).
 - Combine the organic layers, wash with water and then brine.
 - Dry the organic layer over an anhydrous drying agent (e.g., $MgSO_4$).
 - Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
 - The crude product can be purified by vacuum distillation or recrystallization to yield pure **2,6-Dimethylbenzonitrile**.

Causality and Insights: The two-step, one-pot nature of this synthesis is highly efficient. The initial diazotization converts the amine into an excellent leaving group (N_2), which is then displaced by the cyanide nucleophile in a reaction catalyzed by copper(I). Maintaining low temperatures during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt.

Chemical Reactivity and Transformations

The chemical utility of **2,6-Dimethylbenzonitrile** stems primarily from the reactivity of the cyano group, which serves as a versatile handle for introducing other functionalities. It is a precursor to a variety of important downstream products.



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Caption: Key chemical transformations of the nitrile group.

- **Reduction:** The nitrile can be reduced to the corresponding primary amine, 2,6-dimethylbenzylamine, using powerful reducing agents like lithium aluminum hydride (LiAlH₄). [9] This amine is a valuable building block for further elaboration.
- **Hydrolysis:** Under acidic or basic conditions, the nitrile group can be fully hydrolyzed to a carboxylic acid, yielding 2,6-dimethylbenzoic acid. This transformation is fundamental in converting the nitrile into an amide or acid derivative.
- **Stability:** The compound is stable under normal conditions but should be kept away from strong oxidizing agents, strong acids, and strong bases, which can initiate unwanted reactions. [5]

Applications in Research and Development

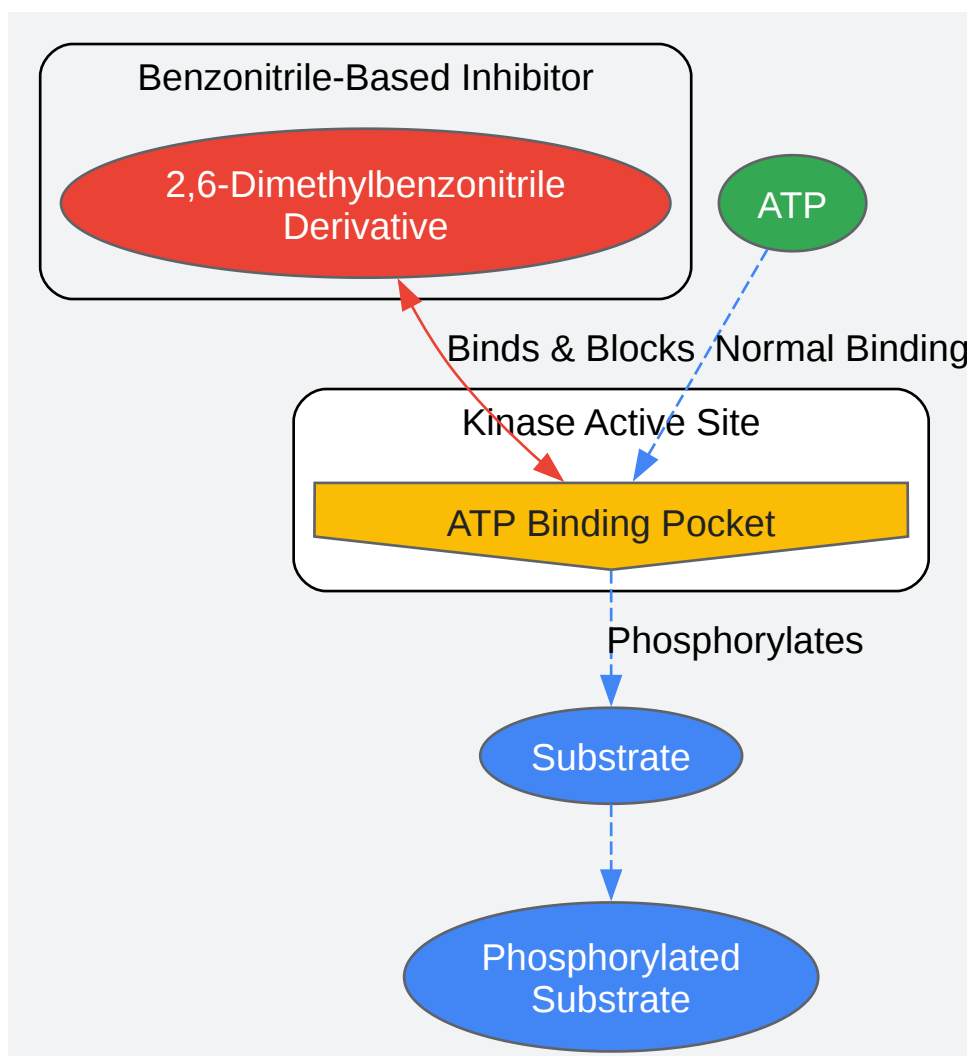
2,6-Dimethylbenzonitrile is primarily used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. [1][4]

Pharmaceutical Synthesis

The benzonitrile moiety is a "privileged scaffold" in medicinal chemistry. [10] The nitrile group is metabolically robust and can act as a hydrogen bond acceptor or a bioisostere for other

functional groups.[11] While specific applications of **2,6-dimethylbenzonitrile** itself in marketed drugs are not widely documented, its derivatives and the broader class of benzonitriles are instrumental in drug discovery.

- **Precursor to Bioactive Molecules:** It serves as a starting material for compounds like 2,6-dimethylphenylalanine, an unnatural amino acid that can be incorporated into peptides to modify their structure and function.[9]
- **Role in Kinase Inhibition:** Many kinase inhibitors feature a benzonitrile core. The nitrile group can form crucial hydrogen bonds within the ATP-binding pocket of kinases, which are often dysregulated in cancers.[10] The dimethyl substitution pattern can be used to tune solubility, lipophilicity, and steric interactions to achieve target specificity.
- **Antiviral and Antimicrobial Agents:** Benzonitrile derivatives have been developed as potent inhibitors of viral entry (e.g., Hepatitis C Virus) and as agents against various bacterial and fungal pathogens.[10]



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Caption: Conceptual diagram of a benzonitrile derivative as a kinase inhibitor.

Agrochemicals

In agricultural science, **2,6-Dimethylbenzonitrile** is used as a herbicide and plant growth regulator.[4] Its mode of action involves inhibiting photosynthesis by binding to the active site and disrupting electron transport, a mechanism shared by other nitrile-based herbicides.[4]

Safety and Handling

2,6-Dimethylbenzonitrile is classified as moderately toxic and requires careful handling in a laboratory setting.[1]

- Hazards: It is harmful if swallowed and causes skin, eye, and respiratory tract irritation.[3][5]
- GHS Hazard Statements: H302, H315, H319, H335.[3]
- Precautions: When handling, use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a chemical fume hood.[5] Avoid creating dust.[5]
- Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials like strong oxidizing agents.[4][5]

Conclusion

2,6-Dimethylbenzonitrile is a foundational chemical intermediate with a well-defined profile of properties, synthesis, and reactivity. Its true value lies in its role as a versatile building block, enabling the construction of complex molecules with significant biological activity. For researchers in drug development and agrochemical synthesis, a thorough understanding of this compound's chemistry is essential for leveraging its potential in creating novel and effective products.

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